molecular formula C16H22N2O2 B4000455 1-(2-Phenylbutanoyl)piperidine-4-carboxamide

1-(2-Phenylbutanoyl)piperidine-4-carboxamide

Cat. No.: B4000455
M. Wt: 274.36 g/mol
InChI Key: IEIILMNVKRKFOV-UHFFFAOYSA-N
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Description

1-(2-Phenylbutanoyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products. The piperidine moiety is known for its significant pharmacophoric features and is utilized in different therapeutic applications .

Scientific Research Applications

1-(2-Phenylbutanoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylbutanoyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common reagents used in the amidation process include carboxylic acids, amines, and coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be fast and cost-effective, ensuring the efficient synthesis of substituted piperidines .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylbutanoyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Phenylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Phenylbutanoyl)piperidine-4-carboxamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the phenylbutanoyl group, which may confer distinct biological activities and therapeutic potential compared to other piperidine derivatives .

Properties

IUPAC Name

1-(2-phenylbutanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-14(12-6-4-3-5-7-12)16(20)18-10-8-13(9-11-18)15(17)19/h3-7,13-14H,2,8-11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIILMNVKRKFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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